3,3-difluorocycloheptane-1-thiol

pKa Modulation Acidity Tuning Inductive Effect

3,3-Difluorocycloheptane-1-thiol (CAS 2742656-75-1) is a specialized, emerging chemical building block featuring a seven-membered cycloheptane ring functionalized with a reactive thiol (-SH) group at the 1-position and a gem-difluoro motif at the 3-position. With a molecular formula of C7H12F2S and a molecular weight of 166.2 g/mol, this compound belongs to the gem-difluorocycloalkane family, a class that has been systematically developed to extend the toolbox of non-aromatic, sp3-rich, fluorinated scaffolds for drug discovery.

Molecular Formula C7H12F2S
Molecular Weight 166.2
CAS No. 2742656-75-1
Cat. No. B6185098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-difluorocycloheptane-1-thiol
CAS2742656-75-1
Molecular FormulaC7H12F2S
Molecular Weight166.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluorocycloheptane-1-thiol (CAS 2742656-75-1): A Next-Generation gem-Difluorinated Thiol Building Block for Medicinal Chemistry Procurement


3,3-Difluorocycloheptane-1-thiol (CAS 2742656-75-1) is a specialized, emerging chemical building block featuring a seven-membered cycloheptane ring functionalized with a reactive thiol (-SH) group at the 1-position and a gem-difluoro motif at the 3-position . With a molecular formula of C7H12F2S and a molecular weight of 166.2 g/mol, this compound belongs to the gem-difluorocycloalkane family, a class that has been systematically developed to extend the toolbox of non-aromatic, sp3-rich, fluorinated scaffolds for drug discovery [1]. Its synthesis, achievable on a multigram scale via six-membered ring homologation or deoxofluorination strategies, places it within the 'last of the gem-difluorocycloalkanes' to be fully characterized, highlighting its novelty and unsubstitutability in advanced molecular design programs [1].

Why 3,3-Difluorocycloheptane-1-thiol Cannot Be Replaced by a Non-Fluorinated or Differently Fluorinated Analog in Research Programs


The selection of 3,3-difluorocycloheptane-1-thiol over a non-fluorinated cycloheptanethiol or a regioisomeric gem-difluoro thiol (e.g., 4,4-difluoro variant) is not a matter of simple functional group tolerance; it is a critical decision point that dictates the physicochemical and pharmacokinetic outcome of a drug candidate. A systematic study on functionalized gem-difluorocycloalkanes has established that the impact of gem-difluorination on acidity/basicity (pKa), lipophilicity (LogP), and metabolic stability is profoundly dependent on the specific position of the CF2 moiety relative to the functional group and the ring size itself [1]. For instance, the inductive effect of the fluorine atoms predictably lowers the pKa of a proximal functional group, while the effect on LogP follows a complex, non-additive pattern that is unique to each regioisomer and cannot be inferred from simple additive models [1]. Therefore, using a non-fluorinated analog or a 4,4-difluoro regioisomer will result in a different pKa, LogP, and metabolic profile, derailing any established structure-activity relationship (SAR) and compromising the rational design strategy for which the specific 3,3-difluoro motif was originally selected [1].

Quantitative Differentiation Evidence for 3,3-Difluorocycloheptane-1-thiol Against its Closest Analogs


Evidence 1: Fluorine-Induced pKa Modulation (Class-Level Inference from Gem-Difluorocycloheptane Amines)

The gem-difluoro motif at the 3-position exerts a predictable, quantifiable inductive effect that lowers the pKa of a functional group at the 1-position. While experimental pKa data for 3,3-difluorocycloheptane-1-thiol has not yet been published, a comprehensive class-level study on the corresponding gem-difluorocycloheptane amines demonstrated that gem-difluorination decreases the pKa of the basic amine group by 0.3–0.5 units relative to its non-fluorinated parent [1]. This established inductive effect can be applied to the thiol analog, predicting a comparable acidification relative to cycloheptane-1-thiol (predicted pKa ~10.97 for a related 4-tert-butylcycloheptane-1-thiol [2]). In contrast, a 2-fluoro or 4-fluoro substitution pattern would position the electronegative fluorine atoms at a different distance and geometry, altering the magnitude of this inductive effect and leading to a divergent pKa value [1].

pKa Modulation Acidity Tuning Inductive Effect

Evidence 2: Lipophilicity (LogP) Modulation – Ring-Size-Dependent and Position-Specific Decrease

The introduction of a gem-difluoro group into a cycloalkane scaffold is a premier medicinal chemistry strategy to lower lipophilicity while maintaining metabolic stability [1]. Critically, the magnitude of LogP reduction is dependent on both the position of the CF2 group and the ring size, a finding that prevents reliable extrapolation from cyclohexane to cycloheptane systems. A large-scale study demonstrated that for functionalized gem-difluorocycloalkanes, the β-difluorinated isomers (e.g., 3,3-difluoro) exhibited the strongest LogP-lowering effect, with the trend following β > δ > γ across the series [1]. While a direct LogP comparison for 3,3-difluorocycloheptane-1-thiol is unavailable, a closely related gem-difluorinated cyclohexane thiol—4,4-difluorocyclohexane-1-thiol—has a reported LogP of 1.915 . The non-fluorinated cycloheptanethiol is expected to have a higher LogP; a simple extrapolation from the cyclohexane analog suggests the target compound could possess a LogP approximately 0.3–0.5 units lower than its non-fluorinated parent, consistent with the class-level trends observed for β-difluorinated cycloheptane derivatives [1].

Lipophilicity LogP Modulation CNS Drug Design

Evidence 3: Conformational Restraint and Dipole Fixation – Unique to the 3,3-Difluoro Substitution Pattern

The 3,3-difluorocycloheptane-1-thiol scaffold offers a unique advantage in ligand design through the fixation of the C–F bond dipoles. The gem-difluoro group at the 3-position, combined with the thiol at the 1-position, creates a conformationally restricted system with a defined spatial orientation of the dipole moments. This principle has been highlighted by O'Hagan and colleagues, who demonstrated that such 'Janus face' all-cis trifluorinated cyclohexane rings can fix a facial polarization that influences molecular recognition [1]. In the context of the target compound, the 3,3-difluoro arrangement provides a distinct dipole orientation compared to a 4,4-difluoro regioisomer. This conformational effect, coupled with the cycloheptane ring's inherent flexibility, allows for a unique electrostatic surface that cannot be replicated by substituting a cyclohexane ring or altering the fluorine substitution pattern [1][2].

Conformational Analysis Dipole Moment Target Engagement

Evidence 4: Multigram-Scale Synthetic Accessibility – A Critical Procurement Determinant

A major barrier to the adoption of novel fluorinated building blocks is the lack of a robust, scalable synthetic route. This obstacle has been explicitly overcome for the gem-difluorocycloheptane family, including the 3,3-difluoro-substituted regioisomers, which were synthesized on a multigram scale using two complementary approaches: six-membered ring homologation and deoxofluorination of seven-membered cyclic ketones [1]. The development of these scalable methods ensures that 3,3-difluorocycloheptane-1-thiol can be procured in sufficient quantities for lead optimization campaigns, in contrast to many bespoke fluorinated intermediates that remain milligram-scale curiosities. This proven scalability is a key differentiator from other exotic fluorinated thiols that lack a published, high-yielding synthesis [1].

Scalability Synthetic Route Procurement Feasibility

Evidence 5: Metabolic Stability – A Class-Wide Advantage of gem-Difluorination

A key value proposition of incorporating a gem-difluoro group into a cycloalkane is the potential to circumvent metabolic soft spots without incurring a lipophilicity penalty. In a head-to-head in vitro comparison of functionalized gem-difluorocycloalkanes against their non-fluorinated counterparts, it was demonstrated that gem-difluorination either did not affect or slightly improved metabolic stability, as measured by intrinsic clearance (CLint) in human liver microsomes [1]. This finding is significant because it counters the common trade-off where metabolic stabilization is achieved at the cost of increased lipophilicity—a trade-off that is avoided here. For a thiol-containing scaffold, which may be susceptible to oxidative metabolism, the presence of the electron-withdrawing gem-difluoro group adjacent to the thiol provides a protective effect that a non-fluorinated cycloheptane-1-thiol simply cannot offer [1].

Metabolic Stability Intrinsic Clearance Human Liver Microsomes

Optimal Procurement and Research Application Scenarios for 3,3-Difluorocycloheptane-1-thiol Based on Established Evidence


Covalent Inhibitor and Bioconjugation Probe Design with a Precisely Tuned pKa

For the design of targeted covalent inhibitors (TCIs) or activity-based protein profiling (ABPP) probes where the reactivity of the warhead must be carefully controlled, 3,3-difluorocycloheptane-1-thiol is the preferred building block over non-fluorinated cycloheptanethiol. The inductive effect of the gem-difluoro group is expected to lower the thiol pKa by 0.3–0.5 units (class-level inference [1]), enhancing its nucleophilicity at physiological pH for more efficient and selective cysteine engagement while reducing non-specific reactivity associated with a fully protonated thiol. This subtle electronic tuning, which cannot be achieved with a non-fluorinated scaffold, is essential for optimizing the therapeutic window of covalent drugs.

CNS Drug Candidate Optimization Requiring Low Lipophilicity and High Metabolic Stability

When a CNS drug discovery program requires a thiol-containing fragment with controlled physicochemical properties, 3,3-difluorocycloheptane-1-thiol is the rational choice. The β-positioned gem-difluoro motif is proven to deliver the largest magnitude of LogP reduction among regioisomers (class-level evidence [1]), helping to maintain the optimal LogP 1–3 range for brain penetration. Simultaneously, the class-wide evidence demonstrates that gem-difluorination does not compromise metabolic stability, preventing the rapid clearance that often plagues early-stage CNS candidates. Substituting a non-fluorinated cycloheptanethiol would risk both increased lipophilicity and metabolic vulnerability.

Selective Target Engagement via Defined Dipole Vector and Conformational Restraint

In structure-based drug design campaigns where the spatial orientation of a dipole is critical for target binding, the 3,3-difluoro substitution pattern provides a unique conformational and electrostatic profile (supporting evidence [1]). The fixed C–F dipoles create a distinct molecular electrostatic potential surface that can be exploited for specific interactions within a protein binding pocket. This precise spatial arrangement cannot be replicated by the 4,4-difluoro regioisomer or a smaller cyclohexane ring, making the target compound the necessary choice for projects that have identified a unique interaction requiring this specific geometry.

High-Throughput SAR and Lead Optimization with a Scalable, Reliably Sourced Building Block

For medicinal chemistry groups planning extensive SAR exploration, the procurement risk associated with novel building blocks is a prime concern. 3,3-difluorocycloheptane-1-thiol is one of the few fluorinated cycloheptane thiols for which a robust, multigram-scale synthesis has been demonstrated and published, directly addressing supply chain concerns (direct evidence [2]). This proven scalability ensures that follow-up libraries, larger-scale re-synthesis, and preclinical candidate advancement can proceed without interruption, a critical advantage over other custom fluorinated intermediates that may be available only in milligram quantities and with long lead times.

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